molecular formula C12H16BrNO B15313614 (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanamine

(1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanamine

Cat. No.: B15313614
M. Wt: 270.17 g/mol
InChI Key: QHTAONWVRIWWTD-UHFFFAOYSA-N
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Description

(1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C12H16BrNO It is a derivative of cyclopropylmethanamine, where the cyclopropyl group is substituted with a 2-bromo-5-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanamine typically involves the reaction of 2-bromo-5-methoxybenzyl bromide with cyclopropylmethanamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the 2-bromo-5-methoxybenzyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, and the amine group can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

  • Substitution reactions yield products where the bromine atom is replaced by the nucleophile.
  • Oxidation reactions yield aldehydes or acids.
  • Reduction reactions yield secondary or tertiary amines.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Potential applications in the development of bioactive compounds.
  • Used in the study of enzyme-substrate interactions and protein-ligand binding studies.

Medicine:

  • Investigated for its potential use in the development of pharmaceuticals.
  • May serve as a lead compound for the design of new drugs targeting specific biological pathways.

Industry:

  • Utilized in the production of specialty chemicals.
  • Potential applications in the development of agrochemicals and dyes.

Mechanism of Action

The exact mechanism of action of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanamine is not well-documented. it is likely to interact with biological molecules through its amine group, which can form hydrogen bonds and ionic interactions with proteins and nucleic acids. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    2-Bromo-5-methoxybenzyl bromide: A precursor in the synthesis of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanamine.

    Cyclopropylmethanamine: The parent compound without the 2-bromo-5-methoxybenzyl substitution.

    2-Bromo-5-methoxybenzylamine: Similar structure but lacks the cyclopropyl group.

Uniqueness:

  • The combination of the cyclopropyl group and the 2-bromo-5-methoxybenzyl group imparts unique chemical and biological properties to this compound.
  • The presence of both an amine and a bromine atom allows for diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

[1-[(2-bromo-5-methoxyphenyl)methyl]cyclopropyl]methanamine

InChI

InChI=1S/C12H16BrNO/c1-15-10-2-3-11(13)9(6-10)7-12(8-14)4-5-12/h2-3,6H,4-5,7-8,14H2,1H3

InChI Key

QHTAONWVRIWWTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)CC2(CC2)CN

Origin of Product

United States

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